Cas no 52505-48-3 (2-benzoylthieno2,3-bpyridin-3-amine)

2-benzoylthieno2,3-bpyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- METHANONE, (3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)PHENYL-
- (3-aminothieno[2,3-b]pyridin-2-yl)-phenylmethanone
- 2-benzoylthieno2,3-bpyridin-3-amine
- SCHEMBL16581117
- 52505-48-3
- AKOS002284029
- (3-aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- F3358-0288
- CS-0331879
- VU0612254-1
- STK361668
- 3-amino-2-benzoyl-thieno[2,3-b]pyridine
- 2-BENZOYLTHIENO[2,3-B]PYRIDIN-3-AMINE
-
- インチ: InChI=1S/C14H10N2OS/c15-11-10-7-4-8-16-14(10)18-13(11)12(17)9-5-2-1-3-6-9/h1-8H,15H2
- InChIKey: DUDUSXVCJNPSFT-UHFFFAOYSA-N
計算された属性
- 精确分子量: 254.05138412Da
- 同位素质量: 254.05138412Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- XLogP3: 3.8
2-benzoylthieno2,3-bpyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3358-0288-5mg |
2-benzoylthieno[2,3-b]pyridin-3-amine |
52505-48-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3358-0288-2mg |
2-benzoylthieno[2,3-b]pyridin-3-amine |
52505-48-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Crysdot LLC | CD11110794-1g |
(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone |
52505-48-3 | 97% | 1g |
$416 | 2024-07-17 | |
Life Chemicals | F3358-0288-1mg |
2-benzoylthieno[2,3-b]pyridin-3-amine |
52505-48-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3358-0288-3mg |
2-benzoylthieno[2,3-b]pyridin-3-amine |
52505-48-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3358-0288-4mg |
2-benzoylthieno[2,3-b]pyridin-3-amine |
52505-48-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3358-0288-5μmol |
2-benzoylthieno[2,3-b]pyridin-3-amine |
52505-48-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3358-0288-2μmol |
2-benzoylthieno[2,3-b]pyridin-3-amine |
52505-48-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402549-1g |
(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone |
52505-48-3 | 97% | 1g |
¥3460.00 | 2024-05-10 |
2-benzoylthieno2,3-bpyridin-3-amine 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
2-benzoylthieno2,3-bpyridin-3-amineに関する追加情報
Introduction to 2-benzoylthieno[2,3-bpyridin-3-amine] (CAS No. 52505-48-3)
The compound 2-benzoylthieno[2,3-bpyridin-3-amine], identified by the CAS number 52505-48-3, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a fused thieno[2,3-b]pyridine core adorned with a benzoyl substituent and an amine group at the 3-position, has garnered significant attention in recent years due to its structural complexity and potential biological activities.
At the heart of its appeal lies the unique arrangement of the thieno[2,3-b]pyridine scaffold, a bicyclic system combining a thiophene ring with a pyridine ring. This structural motif is known for its ability to interact with biological targets in diverse ways, often through π-stacking interactions and hydrogen bonding. The presence of the benzoyl group further enhances its pharmacophoric potential by contributing to lipophilicity and electronic properties that can modulate receptor binding affinities.
The amine functionality at the 3-position of the thieno[2,3-b]pyridine ring adds another layer of complexity, providing a site for further derivatization and interaction with biological systems. This amine group can participate in hydrogen bonding, salt formation, or serve as a handle for covalent attachment in drug design strategies. The combination of these features makes 2-benzoylthieno[2,3-bpyridin-3-amine] a versatile scaffold for exploring novel therapeutic agents.
In recent years, there has been growing interest in thieno[2,3-b]pyridine derivatives due to their reported activities across a range of biological targets. For instance, studies have highlighted their potential as kinase inhibitors, particularly in the context of cancer therapy. The benzoyl group and the amine moiety in 2-benzoylthieno[2,3-bpyridin-3-amine] are thought to play crucial roles in modulating the interaction with ATP-binding pockets in kinases, thereby inhibiting their activity.
Furthermore, the structural features of this compound have also been explored for their antimicrobial properties. The fused heterocyclic system and the presence of electron-withdrawing groups like the benzoyl moiety can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies have shown promising results in vitro against certain resistant strains of bacteria, suggesting that derivatives of 2-benzoylthieno[2,3-bpyridin-3-amine] could serve as lead compounds for novel antibiotics.
From a synthetic chemistry perspective, 2-benzoylthieno[2,3-bpyridin-3-amine] exemplifies the elegance of constructing complex heterocyclic systems. The synthesis typically involves multi-step reactions starting from readily available precursors such as thiophene derivatives and pyridine compounds. Key steps often include cyclization reactions to form the thieno[2,3-b]pyridine core followed by functionalization at the 3-position with an amine group and subsequent acylation with benzoyl chloride or similar reagents.
The development of efficient synthetic routes is crucial for both academic research and industrial applications. Recent advances in catalytic methods have enabled more streamlined syntheses of such complex molecules, reducing costs and improving yields. These advancements are particularly important as they allow for faster screening of derivatives and optimization of biological activity.
From a computational chemistry standpoint, understanding the molecular interactions of 2-benzoylthieno[2,3-bpyridin-3-amine] with biological targets is essential for rational drug design. Molecular docking studies have been instrumental in predicting binding modes and affinities for various receptors. These studies often reveal key interactions between the benzoyl group, the amine moiety, and specific amino acid residues in protein targets.
The insights gained from computational modeling have guided experimental efforts to optimize potency and selectivity. For example, modifications to the benzoyl group or the amine moiety have been explored to fine-tune pharmacokinetic properties such as solubility and metabolic stability. Such modifications are critical for translating promising leads into viable drug candidates.
The pharmaceutical industry has long been intrigued by heterocyclic compounds due to their diverse biological activities and structural diversity. 2-benzoylthieno[2,3-bpyridin-3-amine] is no exception and represents a valuable scaffold for drug discovery programs targeting various diseases. Its unique structural features offer opportunities to develop novel therapeutics with improved efficacy and reduced side effects compared to existing treatments.
In conclusion, 2-benzoylthieno[2,3-bpyridin-3-amine] (CAS No. 52505-48-3) stands out as a compelling molecule with significant potential in medicinal chemistry. Its complex heterocyclic core combined with functional groups like the benzoyl moiety and amine group provides a rich platform for exploring new therapeutic avenues. As research continues to uncover its biological activities and synthetic possibilities, 2-benzoylthieno[2, 3 - bpy rid ine - 3 - ami ne ] is poised to make meaningful contributions to future advancements in healthcare.
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